ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological properties and is often studied for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents.
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
Ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O4/c1-3-29-22(28)17-11-7-8-12-18(17)24-19(26)14-25-20(27)13-15(2)23-21(25)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,24,26) |
InChI Key |
VHCILJFGHREGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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